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Abstract
N-acetyl-DL-leucine, a derivative of the essential amino acid leucine, has a multifaceted history

spanning over half a century. Initially commercialized in France in 1957 for the treatment of

vertigo, it has recently garnered renewed and significant interest from the scientific community

for its therapeutic potential in a range of neurological disorders. This technical guide provides

an in-depth exploration of the history, discovery, and scientific evolution of N-acetyl-DL-leucine,

with a particular focus on the distinct properties of its stereoisomers. We delve into the seminal

synthesis protocols, key experimental methodologies that have defined its characterization,

and the current understanding of its mechanisms of action, including its influence on critical

signaling pathways. Quantitative data from pivotal preclinical and clinical studies are presented

in a structured format to facilitate comparative analysis. This guide is intended to be a

comprehensive resource for researchers, scientists, and drug development professionals

engaged in the study and application of this intriguing molecule.

Introduction: A Renewed Focus on a Historic
Molecule
N-acetyl-DL-leucine was first introduced as an over-the-counter medication in France under the

trade name Tanganil® for the management of acute vertigo.[1][2] For decades, its use was

primarily confined to this indication, with a limited understanding of its precise mechanism of
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action. However, recent scientific investigations have unveiled a surprising therapeutic potential

for this compound and, more specifically, its L-enantiomer, N-acetyl-L-leucine, in various

neurological and neurodegenerative diseases. This has led to a resurgence in research aimed

at elucidating its pharmacological properties and therapeutic applications.

A critical turning point in the understanding of this compound was the recognition of the

differential activities of its stereoisomers. N-acetyl-DL-leucine is a racemic mixture, meaning it

contains equal parts of N-acetyl-L-leucine and N-acetyl-D-leucine.[1] Extensive research has

now established that N-acetyl-L-leucine is the pharmacologically active enantiomer, while the

D-enantiomer is largely considered inactive or may possess different biological effects.[3] This

discovery has profound implications for drug development, shifting the focus towards the

therapeutic application of the purified L-enantiomer.

The Genesis of N-acetyl-leucine: Early Synthesis
The initial synthesis of acetylated amino acids was part of a broader effort in the mid-20th

century to modify these fundamental biological molecules to enhance their pharmacokinetic

properties.

Synthesis of N-acetyl-L-leucine (DeWitt and Ingersoll,
1951)
The foundational method for preparing pure N-acetyl-L-leucine was described by DeWitt and

Ingersoll in 1951. While the full detailed protocol from the original publication is not readily

available in the public domain, historical accounts and subsequent patents reference this

seminal work. The process generally involves the acetylation of L-leucine using an acetylating

agent like acetic anhydride in an alkaline or neutral aqueous solution, followed by purification

through crystallization. A patent describing a similar process outlines the reaction of L-leucine

with molar equivalents of acetic anhydride and sodium hydroxide.[4]

Synthesis of N-acetyl-DL-leucine (Racemic Mixture)
The synthesis of the racemic mixture, N-acetyl-DL-leucine, typically starts with L-leucine, which

undergoes a racemization step prior to acetylation. This process ensures an equal mixture of

the D and L enantiomers in the final product.

Experimental Protocol: Synthesis of N-acetyl-DL-leucine
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This protocol is adapted from a patented method for the preparation of N-acetyl-DL-leucine.[5]

Dissolution and Racemization:

Dissolve 100g of L-leucine in 1000-1200mL of 2N NaOH with heating.

Add 1-3mL of salicylaldehyde as a catalyst for racemization.

Maintain the temperature at 95°C for approximately 3 hours, monitoring the optical rotation

of the solution until it approaches zero, indicating successful racemization.

Acetylation:

Cool the reaction mixture to 5°C in an ice bath.

Slowly add 80mL of acetic anhydride dropwise while maintaining the low temperature.

Allow the reaction to proceed for 30 minutes after the addition of acetic anhydride is

complete.

Purification:

Increase the temperature to 60°C.

Add an appropriate amount of activated carbon to decolorize the solution.

Adjust the pH of the solution to 2.5-3.0 with hydrochloric acid (HCl).

Cool the solution to 4°C to induce crystallization.

Collect the N-acetyl-DL-leucine crystals by suction filtration and dry the product.[5]

Pharmacological Distinction of Enantiomers: Key
Experimental Findings
A pivotal area of research has been the comparative analysis of the pharmacokinetic and

pharmacodynamic properties of the N-acetyl-leucine enantiomers. These studies have

consistently highlighted the superior therapeutic activity of the L-enantiomer.
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Pharmacokinetic Profile in Mice
Studies in mice have revealed significant differences in the plasma concentrations of the D-

and L-enantiomers following oral administration of the racemic mixture.

Parameter N-acetyl-D-leucine N-acetyl-L-leucine Reference

Cmax (ng/mL) 86,100 341 [6]

AUC (h*ng/mL) 75,800 2,560 [6]

Table 1: Comparative

Pharmacokinetics of

N-acetyl-leucine

Enantiomers in Mice

Plasma Following Oral

Administration of N-

acetyl-DL-leucine (100

mg/kg).

These findings indicate a much greater systemic exposure to the D-enantiomer compared to

the L-enantiomer when the racemate is administered.[6] This is attributed to potential inhibition

of the L-enantiomer's uptake by the D-enantiomer and first-pass metabolism of the L-

enantiomer.[6]

Experimental Protocol: Pharmacokinetic Analysis in Mice

This protocol is based on methodologies described in pharmacokinetic studies of N-acetyl-

leucine enantiomers.[6][7]

Animal Model and Dosing:

Male BALB/c mice are used for the study.

Administer N-acetyl-DL-leucine or purified N-acetyl-L-leucine orally via gavage at a

specified dose (e.g., 100 mg/kg).

Sample Collection:
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Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8

hours) post-administration via venipuncture.

Separate plasma by centrifugation.

Sample Analysis:

Quantify the plasma concentrations of N-acetyl-D-leucine and N-acetyl-L-leucine using a

validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

[8]

Data Analysis:

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using a non-

compartmental model.[7]

Efficacy in a Cellular Model of Niemann-Pick Disease
Type C
In vitro studies using a cellular model of Niemann-Pick disease type C (NPC), a lysosomal

storage disorder, have demonstrated the superior efficacy of N-acetyl-L-leucine in correcting

disease-related phenotypes.
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Compound Concentration

% Reduction
in Relative
Lysosomal
Volume (Mean
± SEM)

Statistical
Significance
(p-value)

Reference

N-acetyl-L-

leucine
1 mM 25.3 ± 3.5 < 0.001 [9]

N-acetyl-DL-

leucine
1 mM 18.9 ± 4.2 < 0.01 [9]

N-acetyl-D-

leucine
1 mM 8.7 ± 5.1 Not Significant [9]

Table 2:

Comparative

Efficacy of N-

acetyl-leucine

and its

Enantiomers in

Reducing

Lysosomal

Volume in

NPC1-/- Chinese

Hamster Ovary

Cells.

These results clearly indicate that N-acetyl-L-leucine is the most effective enantiomer in

reducing the expanded lysosomal volume characteristic of NPC cells.[9]

Experimental Protocol: Lysosomal Volume Quantification with LysoTracker

This protocol describes a general method for staining and quantifying lysosomal volume using

LysoTracker dyes.[9]

Cell Culture and Treatment:

Culture NPC1-/- Chinese Hamster Ovary cells in appropriate media.
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Treat cells with 1 mM of N-acetyl-DL-leucine, N-acetyl-D-leucine, or N-acetyl-L-leucine for

a specified duration.

Staining:

Incubate the treated cells with a LysoTracker dye (e.g., LysoTracker Red DND-99) at a

working concentration of 50-75 nM in pre-warmed media for 30-120 minutes at 37°C,

protected from light.

Imaging:

Acquire fluorescent images of the stained cells using a fluorescence microscope.

Quantification and Analysis:

Use image analysis software to quantify the total fluorescent area per cell, which

corresponds to the relative lysosomal volume.

Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences

between treatment groups.

Unraveling the Mechanism of Action: A Multi-faceted
Approach
The renewed interest in N-acetyl-DL-leucine has spurred research into its underlying

mechanisms of action. Current evidence suggests that its therapeutic effects are mediated

through multiple pathways.

Modulation of Autophagy and mTORC1 Signaling
One of the key proposed mechanisms of N-acetyl-L-leucine is its ability to modulate autophagy,

the cellular process for degrading and recycling damaged components.[10] Leucine and its

metabolite, acetyl-coenzyme A (AcCoA), are known to regulate the mechanistic target of

rapamycin complex 1 (mTORC1), a central inhibitor of autophagy.[11][12] It is hypothesized

that N-acetyl-L-leucine may influence this pathway, leading to an enhancement of autophagy.

[10] This is particularly relevant in neurodegenerative diseases where the accumulation of

misfolded proteins is a common pathology.
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Figure 1: Proposed influence of N-acetyl-L-leucine on the mTORC1 and autophagy pathway.

Reduction of Neuroinflammation
Neuroinflammation is a common feature of many neurodegenerative diseases. Studies have

shown that N-acetyl-L-leucine can attenuate neuroinflammation. In a mouse model of traumatic

brain injury, N-acetyl-L-leucine treatment led to a reduction in the expression of pro-

inflammatory markers.[13][14]
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Experimental Protocol: Assessment of Neuroinflammation

This protocol provides a general workflow for assessing neuroinflammation in a mouse model

of neurological injury.[14]

Animal Model and Treatment:

Induce a neurological injury (e.g., controlled cortical impact) in mice.

Administer N-acetyl-L-leucine or a vehicle control orally.

Tissue Collection and Preparation:

At a specified time point post-injury, euthanize the animals and harvest the brain tissue.

Process the tissue for either RNA extraction (for gene expression analysis) or

immunohistochemistry.

Analysis:

Quantitative PCR (qPCR): Measure the mRNA levels of pro-inflammatory markers such as

iNOS, NLRP3, IL-1β, and TNF.[14]

Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1)

to assess the inflammatory response at the cellular level.

Historical Context: The Vertigo Connection
The initial application of N-acetyl-DL-leucine for vertigo was based on early preclinical studies.

A 1957 study by Leau and Ducrot described an experimental model of vertigo in mice induced

by rapid rotation.[15] They reported that N-acetyl-DL-leucine was effective in reducing the

duration of the vertigo-like behavior in this model.[15] While quantitative data from these early

studies are scarce in modern databases, they laid the groundwork for the clinical use of the

compound. Later studies in animal models of unilateral labyrinthectomy (a procedure that

induces vestibular imbalance) showed that N-acetyl-DL-leucine, and specifically the L-

enantiomer, accelerated postural compensation.[16][17]
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Figure 2: Workflow of the early experimental model of vertigo in mice.

Clinical Investigations: From Vertigo to
Neurodegeneration
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While N-acetyl-DL-leucine has a long history of use for vertigo, recent clinical trials have

focused on the efficacy of N-acetyl-L-leucine in treating rare neurodegenerative diseases.

Niemann-Pick Disease Type C (NPC)
Multiple clinical studies have demonstrated the therapeutic benefit of N-acetyl-L-leucine in

patients with NPC. A randomized, double-blind, placebo-controlled crossover trial showed that

treatment with N-acetyl-L-leucine for 12 weeks resulted in a statistically significant improvement

in neurological status compared to placebo, as measured by the Scale for the Assessment and

Rating of Ataxia (SARA).[7][18]

Study
Phase

Number of
Patients

Treatment
Duration

Primary
Endpoint

Key Finding Reference

Phase II 33 6 weeks

Clinical

Impression of

Change in

Severity (CI-

CS)

Statistically

significant

improvement

in symptoms,

functioning,

and quality of

life.

[11][16]

Phase III 60
12 weeks

(crossover)

Change in

SARA score

Mean change

of -1.97 with

NALL vs.

-0.60 with

placebo

(p<0.001).

[7][18]

Table 3:

Summary of

Clinical Trial

Data for N-

acetyl-L-

leucine in

Niemann-

Pick Disease

Type C.
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Cerebellar Ataxia
The potential of N-acetyl-DL-leucine to treat cerebellar ataxia has also been investigated. An

early case series reported significant improvements in ataxic symptoms in patients with

degenerative cerebellar ataxia.[1] However, a subsequent randomized, placebo-controlled

crossover trial in a broader population of patients with cerebellar ataxia of different etiologies

did not find a significant treatment benefit of acetyl-DL-leucine compared to placebo. These

contrasting findings suggest that the efficacy may be dependent on the specific type of ataxia

and highlight the need for further research in well-defined patient populations.

Conclusion and Future Directions
The journey of N-acetyl-DL-leucine from a symptomatic treatment for vertigo to a promising

therapeutic for rare neurodegenerative diseases is a compelling example of drug repurposing

and the importance of stereospecific pharmacology. The identification of N-acetyl-L-leucine as

the active enantiomer has been a critical breakthrough, paving the way for more targeted and

effective therapeutic strategies.

The mechanisms of action, while not fully elucidated, appear to involve fundamental cellular

processes such as autophagy and the mitigation of neuroinflammation. Future research should

continue to unravel these complex pathways to better understand the full therapeutic potential

of N-acetyl-L-leucine. Further clinical trials in well-defined patient populations are warranted to

confirm its efficacy in various neurological disorders. The continued exploration of this historic

molecule holds significant promise for the development of novel treatments for patients with

debilitating neurological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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